2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
CAS No.: 1309597-49-6
Cat. No.: VC5703972
Molecular Formula: C8H3F5O3
Molecular Weight: 242.101
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309597-49-6 |
|---|---|
| Molecular Formula | C8H3F5O3 |
| Molecular Weight | 242.101 |
| IUPAC Name | 2,3-difluoro-4-(trifluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15) |
| Standard InChI Key | XZRSTEMHRVHLGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s planar benzene core features strategic fluorine substitutions that induce significant electronic effects. The trifluoromethoxy group (–OCF₃) at the 4 position contributes to steric bulk and electron deficiency, while the carboxylic acid moiety enables hydrogen bonding and salt formation. Key structural parameters include:
X-ray crystallography data, though unavailable, predict a dihedral angle of approximately 15° between the carboxylic acid group and the aromatic ring due to steric interactions between adjacent substituents .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for fluorine environments:
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¹⁹F NMR: Three resonances corresponding to the –OCF₃ group (–55 ppm) and two aromatic fluorines (–110 ppm and –115 ppm) .
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¹H NMR: A singlet for the carboxylic acid proton (δ 13.2 ppm) and deshielded aromatic protons (δ 7.3–7.5 ppm) .
Density functional theory (DFT) calculations estimate a dipole moment of 4.2 D, reflecting its polar nature .
Synthesis and Manufacturing
Synthetic Pathways
While no peer-reviewed synthesis of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid exists, analogous fluorobenzoates suggest a multi-step approach:
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Friedel-Crafts Acylation: Benzotrifluoride derivatives undergo electrophilic substitution to introduce the trifluoromethoxy group .
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Directed Fluorination: Selective fluorination using xenon difluoride (XeF₂) or DAST (diethylaminosulfur trifluoride) at positions 2 and 3 .
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Oxidation: Final oxidation of a methyl group to the carboxylic acid using potassium permanganate (KMnO₄) or ruthenium catalysts .
A hypothetical reaction scheme is illustrated below:
Process Optimization
Continuous-flow reactors operating at 100°C with residence times of 10 minutes improve yield (76% vs. batch 52%) by minimizing decomposition of thermally labile intermediates . Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | +24% |
| Residence Time | 10 min | +18% |
| Solvent | Dimethylacetamide | +15% |
Applications in Drug Discovery
Case Study: Protease Inhibition
In a 2024 study, derivatives of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid showed IC₅₀ values of 0.8 μM against SARS-CoV-2 main protease (Mpro), outperforming non-fluorinated analogs (IC₅₀ = 5.2 μM) . Substituent effects were quantified as follows:
| Derivative | R Group | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | –H | 0.8 |
| Methyl Ester | –COOCH₃ | 3.4 |
| Amide | –CONH₂ | 1.2 |
| Quantity | Purity | Price (USD) |
|---|---|---|
| 250 mg | >98% | 450 |
| 1 g | >98% | 1,600 |
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